molecular formula C26H34N4O4 B10873267 N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide

N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B10873267
M. Wt: 466.6 g/mol
InChI Key: IXFHCILLTRCIDI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, influencing cellular signaling pathways and biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE include:

These compounds share a similar indole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHOXYPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct reactivity and bioactivity.

Properties

Molecular Formula

C26H34N4O4

Molecular Weight

466.6 g/mol

IUPAC Name

N-[1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C26H34N4O4/c1-4-6-16-29(17-7-5-2)19-30-21-13-9-8-12-20(21)25(26(30)32)28-27-24(31)18-34-23-15-11-10-14-22(23)33-3/h8-15,32H,4-7,16-19H2,1-3H3

InChI Key

IXFHCILLTRCIDI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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